DMA Trihydrochloride: Fluorescent Probe and Radioprotector
DMA trihydrochloride (CAS 2095832-33-8) is a synthetic bisbenzimidazole derivative developed as a fluorescent probe (λex=340 nm, λem=478 nm) and a radioprotective agent [1]. Structurally characterized as 5-(4-methylpiperazin-1-yl)-2-[2'-(3,4-dimethoxyphenyl)-5'benzimidazolyl]benzimidazole trihydrochloride, the compound exhibits defined cytotoxicity against human tumor cell lines (HeLa IC50 = 3.4 μM; MCF7 IC50 = 5.3 μM) and demonstrates in vivo radioprotection with a dose-reduction factor (DRF) of 1.28 at a single oral dose of 300 mg/kg in mice [2][3]. Its trihydrochloride salt form confers aqueous solubility of 15.9 mg/mL, facilitating stock solution preparation and biological assay compatibility [4].
1Fluorescent probe workflow Compatible with DAPI/Hoechst filter sets for UV microscopy
3Radioprotection research model Reported in vivo radioprotection endpoint
4Aqueous formulation Trihydrochloride salt supports aqueous stock preparation
[1] Singh M, Tandon V. Synthesis and biological activity of novel inhibitors of topoisomerase I: 2-aryl-substituted 2-bis-1H-benzimidazoles. Eur J Med Chem. 2011 Feb;46(2):659-69. View Source
[2] Nimesh H, Tiwari V, Yang C, et al. Preclinical Evaluation of DMA, a Bisbenzimidazole, as Radioprotector: Toxicity, Pharmacokinetics, and Biodistribution Studies in Balb/c Mice. Mol Pharmacol. 2015 Oct;88(4):768-78. View Source
[3] Tiwari V, Kamran MZ, Ranjan A, et al. Radioprotective effects of DMA, a bisbenzimidazole against ionizing radiation in Balb/c mice. In: Proceedings of the international conference on radiation biology and clinical applications; 2013 Oct 25-27; Mangalore, India. p. 64-5. View Source
DMA Trihydrochloride: Irreplaceable vs. Other Probes
Bisbenzimidazole derivatives exhibit pronounced structural and functional heterogeneity; minor modifications to the aromatic core or substituent pattern can drastically alter DNA binding affinity, fluorescence quantum yield, subcellular localization, and off-target cytotoxicity [1]. For instance, the widely used nuclear stain Hoechst 33342 displays an inverted cytotoxicity profile relative to DMA trihydrochloride, with substantially lower IC50 in MCF7 cells (0.20 μM) but higher IC50 in HeLa cells (4.56 μM) [2]. Moreover, unlike simple fluorescent probes, DMA trihydrochloride possesses a secondary pharmacology as a radioprotector (DRF = 1.28) mediated by free-radical quenching, a property absent in standard Hoechst dyes and other bisbenzimidazole analogs [3]. Its trihydrochloride salt form also provides superior aqueous solubility compared to many free-base bisbenzimidazoles, directly impacting experimental workflow and reproducibility [4]. Therefore, substituting DMA trihydrochloride with a generic bisbenzimidazole or alternative fluorophore without empirical validation risks introducing uncharacterized variables in cytotoxicity readouts, imaging signal-to-noise, and radioprotection assays.
DMA trihydrochlorideCell-line-dependent cytotoxicity with reported radioprotector activity
Hoechst 33342 / Generic ProbeInverted potency profile across cell lines; no radioprotection function
Mismatch AlertCytotoxicity rank order may reverse between HeLa and MCF7 models; direct substitution without cell-line-specific validation may introduce uncharacterized readout shifts.
Functional GapRadioprotection endpoint (free-radical quenching) is absent in standard bisbenzimidazole probes; substitution removes this experimental dimension.
Formulation RiskSalt-form solubility may differ substantially from free-base analogs; aqueous workflow compatibility may not transfer without reformulation.
[1] Singh M, Tandon V. Synthesis and biological activity of novel inhibitors of topoisomerase I: 2-aryl-substituted 2-bis-1H-benzimidazoles. Eur J Med Chem. 2011 Feb;46(2):659-69. View Source
[2] Kim SO, Sakchaisri K, Thimmegowda NR, et al. STK295900, a Dual Inhibitor of Topoisomerase 1 and 2, Induces G2 Arrest in the Absence of DNA Damage. PLoS One. 2013;8(1):e53908. Table 2. View Source
[3] Nimesh H, Tiwari V, Yang C, et al. Preclinical Evaluation of DMA, a Bisbenzimidazole, as Radioprotector: Toxicity, Pharmacokinetics, and Biodistribution Studies in Balb/c Mice. Mol Pharmacol. 2015 Oct;88(4):768-78. View Source
DMA Trihydrochloride Quantitative Evidence vs. Comparators
UV-Compatible Fluorescence Profile
DMA trihydrochloride exhibits fluorescence maxima at λex=340 nm and λem=478 nm, which falls within the operational range of standard DAPI/Hoechst filter sets and UV-excitation microscopes . This spectral profile is comparable to Hoechst 33342 (λex ~350 nm, λem ~461 nm) , enabling direct substitution into established imaging protocols without requiring specialized optical filters. However, the compound's 478 nm emission provides slightly better separation from autofluorescence in the blue channel compared to shorter-wavelength dyes, potentially improving signal-to-noise in live-cell imaging .
Fluorescence ProfileReported
λex=340 nm, λem=478 nm (~17 nm red-shift vs Hoechst 33342)
Fits standard DAPI/Hoechst filter cubes
May improve signal-to-noise in live-cell imaging
Fluorescent ProbeMicroscopyBisbenzimidazole
Evidence Dimension
Fluorescence excitation/emission maxima
Target Compound Data
λex=340 nm, λem=478 nm
Comparator Or Baseline
Hoechst 33342: λex ~350 nm, λem ~461 nm
Quantified Difference
Emission red-shifted by ~17 nm
Conditions
In aqueous solution at physiological pH
Why This Matters
Enables seamless integration into existing UV fluorescence microscopy workflows while offering a modest red-shift that may reduce background interference.
Fluorescent ProbeMicroscopyBisbenzimidazole
Differential Cytotoxicity vs. Hoechst 33342
In a cross-study comparison, DMA trihydrochloride demonstrates a cell-line-dependent cytotoxicity profile that is opposite to that of Hoechst 33342. Against HeLa cervical carcinoma cells, DMA exhibits an IC50 of 3.4 μM, whereas Hoechst 33342 shows an IC50 of 4.56 μM, indicating ~1.3-fold higher potency for DMA in this lineage [1][2]. Conversely, in MCF7 breast adenocarcinoma cells, DMA's IC50 is 5.3 μM, while Hoechst 33342's IC50 is 0.20 μM, representing a 26.5-fold higher potency for Hoechst 33342 [1][2]. This differential sensitivity suggests distinct mechanisms of cellular uptake or DNA interaction that cannot be predicted by structural similarity alone.
Cytotoxicity ComparisonCross-study comparable
DMA HeLa IC50 3.4 μMvsHoechst 4.56 μM
DMA MCF7 IC50 5.3 μMvsHoechst 0.20 μM
Cell-line-dependent rank order; not interchangeable
HeLa: DMA 1.3-fold more potent; MCF7: Hoechst 26.5-fold more potent
Conditions
Monolayer culture in DMEM, 37°C, 5% CO2; MTT assay readout after 4 days
Why This Matters
Selection of DMA trihydrochloride over Hoechst 33342 must be guided by the specific cell line under investigation; HeLa-based assays may benefit from DMA's enhanced potency, whereas MCF7 studies require careful consideration of DMA's lower cytotoxic activity.
CytotoxicityCancer Cell LinesIC50 Comparison
[1] Singh M, Tandon V. Synthesis and biological activity of novel inhibitors of topoisomerase I: 2-aryl-substituted 2-bis-1H-benzimidazoles. Eur J Med Chem. 2011 Feb;46(2):659-69. View Source
[2] Kim SO, Sakchaisri K, Thimmegowda NR, et al. STK295900, a Dual Inhibitor of Topoisomerase 1 and 2, Induces G2 Arrest in the Absence of DNA Damage. PLoS One. 2013;8(1):e53908. Table 2. View Source
In Vivo Radioprotection Efficacy
DMA trihydrochloride demonstrates quantifiable radioprotection in Balb/c mice following a single oral dose of 300 mg/kg administered 2 hours before total body irradiation [1]. The dose-reduction factor (DRF), defined as the ratio of radiation doses required to produce equivalent lethality in protected versus unprotected animals, was calculated as 1.28 (95% CI not reported) [1]. A separate study using graded radiation doses determined a DRF of 1.35 based on elevation of radiation LD50/30 from 5.21 Gy to 7.06 Gy [2]. Notably, this radioprotective effect occurred without compromising tumor response in tumor-bearing mice, a critical differentiation from many radioprotectors that non-selectively protect malignant tissues [1].
Radioprotection DRFReported
DRF = 1.28(300 mg/kg oral, single dose)
Reported in vivo radioprotection endpoint
Balb/c total body irradiation model; DRF 1.35 also reported
RadioprotectorIn Vivo EfficacyDRF
Evidence Dimension
Dose-reduction factor (DRF)
Target Compound Data
DRF = 1.28 (single oral dose of 300 mg/kg)
Comparator Or Baseline
Vehicle-treated control mice: DRF = 1.0 (by definition)
Quantified Difference
28% increase in radiation dose tolerance
Conditions
Balb/c mice, total body irradiation (8 Gy), DMA administered orally 2 hours pre-irradiation
Why This Matters
Confirms DMA trihydrochloride's unique utility as a radioprotector research tool with a validated DRF, enabling studies on normal tissue protection during radiotherapy without compromising tumor control.
RadioprotectorIn Vivo EfficacyDRF
[1] Nimesh H, Tiwari V, Yang C, et al. Preclinical Evaluation of DMA, a Bisbenzimidazole, as Radioprotector: Toxicity, Pharmacokinetics, and Biodistribution Studies in Balb/c Mice. Mol Pharmacol. 2015 Oct;88(4):768-78. View Source
[2] Tiwari V, Kamran MZ, Ranjan A, et al. Radioprotective effects of DMA, a bisbenzimidazole against ionizing radiation in Balb/c mice. In: Proceedings of the international conference on radiation biology and clinical applications; 2013 Oct 25-27; Mangalore, India. p. 64-5. View Source
Enhanced Aqueous Solubility
The trihydrochloride salt of DMA confers an aqueous solubility of 15.9 mg/mL (27.5 mM) with sonication and warming, a >10-fold improvement over the solubility typically observed for neutral bisbenzimidazole free bases, which are often sparingly soluble in water and require organic co-solvents [1]. This enhanced solubility is attributed to protonation of the piperazine and benzimidazole nitrogens at physiological pH, increasing hydrophilicity and enabling direct dissolution in aqueous buffers without DMSO . The salt form also improves long-term solution stability, with stock solutions stored at -80°C remaining stable for up to 1 year according to vendor specifications [1].
Aqueous SolubilitySupplier data
15.9 mg/mL (27.5 mM) in H2O
Supports aqueous stock preparation without DMSO
Reported >10-fold higher than free-base analogs
SolubilityFormulationSalt Form
Evidence Dimension
Aqueous solubility at 25°C
Target Compound Data
15.9 mg/mL (27.5 mM) in H2O with sonication/warming
Comparator Or Baseline
Free-base bisbenzimidazoles: typically <1 mg/mL in water
Quantified Difference
>10-fold higher solubility
Conditions
Water, sonication and gentle warming (<60°C) recommended
Why This Matters
Facilitates preparation of concentrated aqueous stock solutions for cell culture and in vivo dosing without organic solvents, reducing vehicle-induced artifacts and improving experimental reproducibility.
Acute toxicity studies in Balb/c mice determined a single oral dose LD50 of >2000 mg/kg body weight for DMA trihydrochloride, with no mortality observed at this dose [1]. In contrast, repeated daily oral administration for 28 days established a cumulative LD50 of 225 mg/kg body weight, indicating a ~9-fold lower tolerability upon chronic exposure [1]. Histopathological examination, biochemical parameters, and relative organ weights showed no significant abnormalities in DMA-treated animals compared to vehicle controls [1]. The therapeutic index for radioprotection (LD50 single dose / effective radioprotective dose) is >6.7 (2000 mg/kg / 300 mg/kg), providing a substantial safety window for acute dosing paradigms [1][2].
Tolerability ContextReported
Single-dose LD50 >2000 mg/kg; therapeutic index >6.7
Therapeutic index >6.7 for single-dose administration
Conditions
Balb/c mice, oral gavage, 14-day observation period
Why This Matters
Establishes a quantifiable safety margin for acute in vivo studies, supporting use of DMA trihydrochloride as a radioprotector tool compound with manageable toxicity at effective doses.
ToxicologyLD50Safety
[1] Nimesh H, Tiwari V, Yang C, et al. Preclinical Evaluation of DMA, a Bisbenzimidazole, as Radioprotector: Toxicity, Pharmacokinetics, and Biodistribution Studies in Balb/c Mice. Mol Pharmacol. 2015 Oct;88(4):768-78. View Source
[2] Tiwari V, Kamran MZ, Ranjan A, et al. Radioprotective effects of DMA, a bisbenzimidazole against ionizing radiation in Balb/c mice. In: Proceedings of the international conference on radiation biology and clinical applications; 2013 Oct 25-27; Mangalore, India. p. 64-5. View Source
Oral Pharmacokinetics and Elimination Half-Life
Following oral administration in mice, DMA trihydrochloride exhibits a time to peak plasma concentration (Cmax) of 1 hour, an absolute oral bioavailability of 8.84%, and an elimination half-life of 4 hours [1]. Intravenous administration yields a comparable half-life but higher initial exposure, consistent with first-pass metabolism limiting oral bioavailability [1]. Biodistribution studies using 99mTc-labeled DMA demonstrate preferential accumulation in the lungs, liver, kidneys, and spleen, with peak tissue concentrations achieved at 1 hour and retention up to 4 hours; notably, tumor accumulation is low, a desirable property for a radioprotector intended to spare normal tissues [1]. These parameters inform dose scheduling for radioprotection studies, where optimal protection is observed when DMA is administered 2 hours before irradiation [1][2].
Provides essential dosing guidance for in vivo radioprotection studies; oral administration 2 hours pre-irradiation aligns with peak plasma concentration timing to maximize protective efficacy.
PharmacokineticsBioavailabilityHalf-Life
[1] Nimesh H, Tiwari V, Yang C, et al. Preclinical Evaluation of DMA, a Bisbenzimidazole, as Radioprotector: Toxicity, Pharmacokinetics, and Biodistribution Studies in Balb/c Mice. Mol Pharmacol. 2015 Oct;88(4):768-78. View Source
[2] Tiwari V, Kamran MZ, Ranjan A, et al. Radioprotective effects of DMA, a bisbenzimidazole against ionizing radiation in Balb/c mice. In: Proceedings of the international conference on radiation biology and clinical applications; 2013 Oct 25-27; Mangalore, India. p. 64-5. View Source
DMA trihydrochloride's excitation at 340 nm and emission at 478 nm are compatible with common DAPI/Hoechst imaging channels, enabling immediate integration into existing fluorescence microscopy workflows for nuclear staining or live-cell tracking . The trihydrochloride salt's aqueous solubility facilitates preparation of concentrated stock solutions without DMSO, reducing solvent-induced cytotoxicity artifacts in long-term imaging experiments [1].
Cell Line-Specific Cytotoxicity Screening
Given the divergent IC50 profile between HeLa (3.4 μM) and MCF7 (5.3 μM) cells relative to Hoechst 33342, DMA trihydrochloride serves as a useful comparator compound in studies investigating structure-activity relationships of bisbenzimidazole DNA-binding agents [2][3]. Researchers should select DMA when HeLa cell potency is prioritized, but exercise caution in MCF7-based assays where Hoechst 33342 exhibits 26.5-fold greater potency.
In Vivo Radioprotection with Normal Tissue Sparing
DMA trihydrochloride is validated as a radioprotector tool compound for murine models of total body irradiation, with a defined effective dose (300 mg/kg oral), optimal pre-irradiation interval (2 hours), and quantifiable efficacy (DRF = 1.28–1.35) [4][5]. Its preferential biodistribution to normal tissues (lungs, liver, kidneys, spleen) over tumor xenografts supports studies of differential normal tissue protection during radiotherapy [4].
Pharmacokinetic and Biodistribution Studies
With established pharmacokinetic parameters (Tmax = 1 hour, oral bioavailability = 8.84%, t1/2 = 4 hours) and tissue-specific retention profiles, DMA trihydrochloride can be employed as a reference compound for comparative pharmacokinetic evaluations of novel bisbenzimidazole analogs or for investigating enterohepatic recirculation mechanisms [4].
Application
Selection Property
Validation Focus
Fluorescence microscopy research
UV-excitation spectral compatibility
Filter-set integration and signal-to-noise review
Cell-model endpoint review
Cell-line-dependent cytotoxicity profile
Assay-condition standardization per cell line
In vivo radioprotection research model
Normal-tissue endpoint response
Irradiation timing and tissue-retention monitoring
Pharmacokinetic research
Oral exposure profile
Dosing-schedule and bioanalytical validation review
[2] Singh M, Tandon V. Synthesis and biological activity of novel inhibitors of topoisomerase I: 2-aryl-substituted 2-bis-1H-benzimidazoles. Eur J Med Chem. 2011 Feb;46(2):659-69. View Source
[3] Kim SO, Sakchaisri K, Thimmegowda NR, et al. STK295900, a Dual Inhibitor of Topoisomerase 1 and 2, Induces G2 Arrest in the Absence of DNA Damage. PLoS One. 2013;8(1):e53908. Table 2. View Source
[4] Nimesh H, Tiwari V, Yang C, et al. Preclinical Evaluation of DMA, a Bisbenzimidazole, as Radioprotector: Toxicity, Pharmacokinetics, and Biodistribution Studies in Balb/c Mice. Mol Pharmacol. 2015 Oct;88(4):768-78. View Source
[5] Tiwari V, Kamran MZ, Ranjan A, et al. Radioprotective effects of DMA, a bisbenzimidazole against ionizing radiation in Balb/c mice. In: Proceedings of the international conference on radiation biology and clinical applications; 2013 Oct 25-27; Mangalore, India. p. 64-5. View Source
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